1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives is a subject of extensive research. A notable approach involves the multi-component synthesis, providing a pathway to various substituted pyrrolidine-2,5-diones. This method highlights the versatility and efficiency of synthesizing complex structures from simpler precursors, offering a potential route for synthesizing the "1-(3-fluoranthenyl)" derivative (Adib et al., 2010).

Molecular Structure Analysis

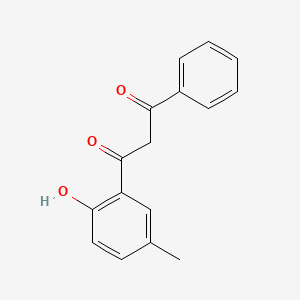

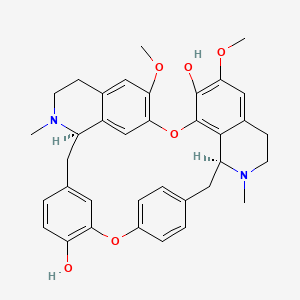

The molecular structure of 1H-pyrrole-2,5-dione derivatives plays a crucial role in determining their chemical reactivity and properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures. The presence of the fluoranthenyl group is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

1H-pyrrole-2,5-dione derivatives participate in various chemical reactions, including nucleophilic attacks, which are influenced by substituent effects. The reactivity can be modulated by electron-withdrawing or donating groups, indicating a rich chemistry that could be exploited for further functionalization of the "1-(3-fluoranthenyl)" derivative (Kappe et al., 1995).

Applications De Recherche Scientifique

Electronic and Optical Applications

Diketopyrrolopyrroles (DPPs) and their derivatives, which share structural motifs with the queried compound, are widely recognized for their remarkable optical properties. These compounds have found extensive use in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The unique optical characteristics of DPPs, including strong bathochromic shifts in absorption and enhancements in two-photon absorption cross-section, are attributed to their extended chromophore systems. Such properties underscore their potential in real-world applications, ranging from high-performance electronics to advanced imaging technologies (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a component closely related to the pyrrole derivatives, is extensively utilized in the development of therapeutic agents. This nitrogen-containing heterocycle is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contributing significantly to the stereochemistry of molecules. Pyrrolidine derivatives have shown promise in various therapeutic areas, highlighting their versatility as scaffolds in drug discovery. Their ability to enhance three-dimensional (3D) coverage and exhibit pseudorotation adds to their appeal in medicinal chemistry, offering new avenues for the design of compounds with novel biological profiles (Li Petri et al., 2021).

Catalysis and Synthetic Chemistry

Research on pyranopyrimidine scaffolds, which are structurally similar to the query compound, emphasizes their critical role as precursors in the medicinal and pharmaceutical industries. The application of hybrid catalysts in synthesizing these scaffolds showcases the broad utility of such compounds in drug development. These scaffolds, facilitated by diverse catalysts including organocatalysts and nanocatalysts, underline the synthetic versatility and potential for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(3-Fluoranthyl)maleimide is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .

Mode of Action

N-(3-Fluoranthyl)maleimide acts as a thiol fluorescent probe . It interacts with its targets (thiol groups) by forming a covalent bond, which results in a change in the fluorescence properties of the molecule . This allows for the study of time-dependent processes of biopolymers .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be well-absorbed and distributed in biological systems where DMSO is used as a solvent.

Result of Action

The result of N-(3-Fluoranthyl)maleimide’s action is the ability to study the time-dependent processes of biopolymers . By binding to thiol groups and changing fluorescence properties, it allows researchers to track and study these processes in real-time .

Propriétés

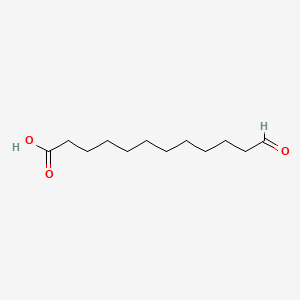

IUPAC Name |

1-fluoranthen-3-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUISHUGHCOJZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069397 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60354-76-9 | |

| Record name | 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60354-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoranthyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060354769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does FAM's interaction with muscle proteins provide insights into muscle contraction?

A1: FAM specifically binds to thiol groups, which are abundant in cysteine residues found in proteins. In muscle cells, FAM primarily labels myosin heavy chains, a key component of the contractile machinery. [] This labeling allows researchers to track the conformational changes of myosin during muscle contraction by observing changes in FAM's fluorescence spectrum. [] For example, a blue shift in the emission spectrum is observed during the transition from a muscle's rigor state (no ATP) to a relaxed or contracted state (presence of ATP), indicating a change in the environment surrounding the FAM-labeled myosin. []

Q2: What are the advantages of using FAM over other fluorescent probes for studying muscle contraction?

A2: FAM possesses a medium fluorescence lifetime (approximately 20 nanoseconds), which makes it suitable for studying time-dependent processes like muscle contraction. [] Additionally, studies comparing FAM with another probe, ANM (N-(1-anilinonaphthyl-4)maleimide), confirmed that the observed fluorescence changes were not artifacts of muscle fiber movement, validating FAM's reliability in such applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)

![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)